molecular formula C18H22FN5O B2493047 1-(4-Fluorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1396715-85-7

1-(4-Fluorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2493047
CAS No.: 1396715-85-7
M. Wt: 343.406
InChI Key: HEKSKAAJTAAJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C18H22FN5O and its molecular weight is 343.406. The purity is usually 95%.
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Scientific Research Applications

Neuropeptide S Antagonist Activity

One area of research involves the study of 7-substituted 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones for their Neuropeptide S (NPS) antagonist activity. Compounds with 4-fluorobenzyl urea functionalities were identified among the most potent antagonists, highlighting the importance of the urea functionality and fluorobenzyl group in antagonist activity. This study suggests potential applications in exploring neurotransmitter interactions and developing therapeutics for disorders related to NPS signaling (Zhang et al., 2008).

Radiopharmaceutical Synthesis

Another application is in the field of radiopharmaceuticals, where compounds with 4-fluorobenzyl and piperazine derivatives are synthesized for imaging purposes. For instance, the synthesis of a potent nonpeptide CCR1 antagonist labeled with [18F], used in PET imaging, demonstrates the compound's relevance in diagnostic applications and drug development (Mäding et al., 2006).

Antituberculosis Activity

The compound's framework is also explored for antituberculosis activity. A study on thiazole-aminopiperidine hybrid analogues, including compounds with 4-fluorobenzylamino piperidinyl groups, found promising activity against Mycobacterium tuberculosis, indicating potential applications in developing new antituberculosis agents (Jeankumar et al., 2013).

Corrosion Inhibition

In materials science, derivatives of piperidine, including those with fluorobenzyl groups, have been studied for their corrosion inhibition properties on metal surfaces. Research indicates that these compounds can effectively prevent corrosion, suggesting applications in protective coatings and industrial maintenance (Kaya et al., 2016).

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O/c19-16-3-1-14(2-4-16)11-22-18(25)23-12-15-5-9-24(10-6-15)17-13-20-7-8-21-17/h1-4,7-8,13,15H,5-6,9-12H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKSKAAJTAAJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.